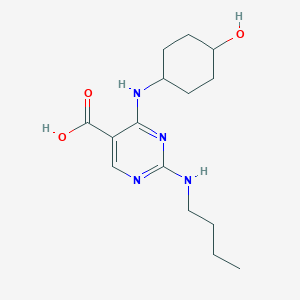

![molecular formula C6H12F2O3 B1447242 2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol CAS No. 1435806-96-4](/img/structure/B1447242.png)

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol

Vue d'ensemble

Description

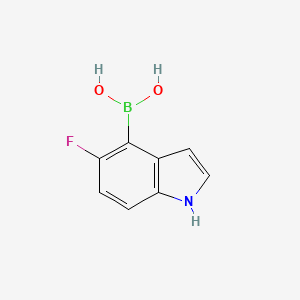

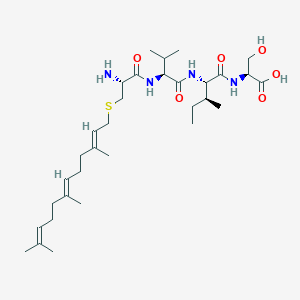

“2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is a chemical compound with the molecular formula C6H12F2O3 . It is similar to 2-(2-Ethoxyethoxy)ethanol, which is a solvent for dyes, nitrocellulose, paints, inks, and resins .

Synthesis Analysis

While specific synthesis methods for “2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” were not found, similar compounds such as 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol and 2-[2-(2-Chloroethoxy)ethoxy]ethanol have been used in the synthesis of various other compounds .Molecular Structure Analysis

The molecular weight of “2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is 170.16 . The InChI key is JKJNRFNWOLZMQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol” is a liquid at ambient temperature . The predicted boiling point is 159.4±30.0 °C, and the predicted density is 1.149±0.06 g/cm3 .Applications De Recherche Scientifique

Application in Lithium Metal Batteries

- Specific Scientific Field : Materials Science, specifically in the development of electrolytes for Lithium Metal Batteries (LMBs) .

- Summary of the Application : This compound has been used in the development of a monofluorinated ether electrolyte with an acetal backbone for high-performance lithium metal batteries . The high degree of fluorination for ether electrolytes has resulted in improved cycling stability of LMBs due to stable Solid Electrolyte Interphase (SEI) formation and good oxidative stability .

- Methods of Application or Experimental Procedures : The performance of this compound was compared with diethoxymethane (DEM) and 2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane (F5DEE). The structural similarity of DEM allowed researchers to better probe the effects of monofluorination, while F5DEE was chosen as one of the best performing LMB electrolytes for reference . The monofluorine substitution provided improved oxidation stability compared to non-fluorinated DEM, as demonstrated in the linear sweep voltammetry (LSV) and voltage holding experiments in Li||Pt and Li||Al cells .

- Summary of Results or Outcomes : Higher ionic conductivity compared to F5DEE was observed due to the decreased degree of fluorination. Furthermore, 1.75 M lithium bis (fluorosulfonyl)imide (LiFSI) / F2DEM displays significantly lower overpotential compared with the two reference electrolytes, which improves energy efficiency and enables its application in high-rate conditions .

Application in Synthesis of Modified Oligonucleotides

- Specific Scientific Field : Biochemistry, specifically in the synthesis of modified oligonucleotides .

- Summary of the Application : This compound has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .

Application in Synthesis of Anticancer Agents

- Specific Scientific Field : Medicinal Chemistry, specifically in the synthesis of anticancer agents .

- Summary of the Application : This compound has been used in the synthesis of 2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethoxy)ethoxy)ethanol, a nitrobenzoxadiazole (NBD) analog of the anticancer agent 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX) .

Application in Synthesis of Modified Oligonucleotides

- Specific Scientific Field : Biochemistry, specifically in the synthesis of modified oligonucleotides .

- Summary of the Application : This compound has been used in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .

Application in Synthesis of Anticancer Agents

- Specific Scientific Field : Medicinal Chemistry, specifically in the synthesis of anticancer agents .

- Summary of the Application : This compound has been used in the synthesis of 2-(2-(2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)ethoxy)ethoxy)ethanol, a nitrobenzoxadiazole (NBD) analog of the anticancer agent 6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol (NBDHEX) .

Safety And Hazards

Propriétés

IUPAC Name |

2-[2-(2,2-difluoroethoxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O3/c7-6(8)5-11-4-3-10-2-1-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJNRFNWOLZMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

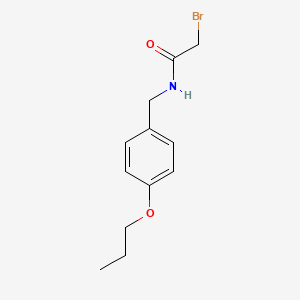

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)